BenchChemオンラインストアへようこそ!

16alpha-Hydroxyprogesterone

Progesterone Receptor Steroid Receptor Binding Agonist Activity

16α-Hydroxyprogesterone (16α-OHP) is a selective CYP17A1 C-17-C-20 lyase inhibitor (Ki=72 µM) that does not affect other testicular steroidogenic enzymes at 0.1 mM. Unlike progesterone or 17α-OHP, it accumulates in steroidogenic tissue—enabling stable endpoint measurements in metabolism assays. Its distinct PR isoform binding (hPR-A: 67%, hPR-B: 43% of progesterone) and validated use as a UHPLC-MS/MS reference standard make it indispensable for androgen biosynthesis studies. Not a generic substitute.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 438-07-3
Cat. No. B136659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Hydroxyprogesterone
CAS438-07-3
Synonyms16α-Hydroxy-4-pregnene-3,20-dione;  16α-Hydroxy-Δ4-pregnene-3,20-dione;  16α-Hydroxyprogesterone;  (16α)-16-Hydroxypregn-4-ene-3,20-dione;  NSC 523249;  NSC 53910; 
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1
InChIKeyLOVNYFVWYTXDRE-RMWFXKKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16alpha-Hydroxyprogesterone (CAS 438-07-3) for Research: A Distinct Endogenous Progesterone Metabolite with Defined Receptor Agonism and Enzyme Inhibition Profiles


16alpha-Hydroxyprogesterone (16α-OHP, CAS 438-07-3) is a minor endogenous progestogen steroid hormone and a hydroxylated metabolite of progesterone, formed primarily via 16α-hydroxylation by CYP17A1 in steroidogenic tissues [1]. Unlike the more abundant 17α-hydroxyprogesterone, 16α-OHP is not further metabolized in steroidogenic tissue and accumulates in vitro, a critical distinction for studies of androgen biosynthesis and steroid metabolism [2]. The compound binds to both human progesterone receptor isoforms (hPR-A and hPR-B) and acts as an agonist, with a binding affinity profile distinct from that of progesterone [3].

Why Substituting 16alpha-Hydroxyprogesterone with 17alpha-Hydroxyprogesterone or Progesterone Fails in Experimental Design


Generic substitution of 16α-OHP with its parent compound progesterone or its isomer 17α-hydroxyprogesterone is unsound for critical research applications. 16α-OHP is a selective inhibitor of the C-17-C-20 lyase activity of CYP17A1 (Ki = 72 µM), a property not shared by progesterone, and is a weaker anti-mineralocorticoid compared to progesterone [1]. In contrast to 17α-OHP, which serves as a substrate for further androgen synthesis, 16α-OHP is metabolically stable in steroidogenic tissue, accumulating in vitro and thus serving as a distinct probe for enzyme inhibition studies [2]. Furthermore, its relative binding affinity for progesterone receptors is markedly lower than that of progesterone (67% and 43% for PR-A and PR-B, respectively), a difference that translates into distinct functional and selectivity profiles [3].

Quantitative Differentiation Evidence for 16alpha-Hydroxyprogesterone vs. Progesterone and 17alpha-Hydroxyprogesterone


16alpha-Hydroxyprogesterone Displays 67% and 43% of Progesterone's Binding Affinity for hPR-A and hPR-B, Defining a Distinct Isoform Preference

16α-OHP binds to both human progesterone receptor isoforms (hPR-A and hPR-B) and acts as an agonist, but with significantly reduced affinity relative to progesterone. Quantitative studies show that 16α-OHP exhibits approximately 67% of the binding affinity of progesterone for PR-A and 43% for PR-B [1]. This contrasts with 17α-hydroxyprogesterone caproate, which displays a relative binding affinity of only 26–30% that of progesterone for both isoforms [2]. The differential isoform preference of 16α-OHP may lead to distinct transcriptional outcomes compared to progesterone.

Progesterone Receptor Steroid Receptor Binding Agonist Activity

16alpha-Hydroxyprogesterone is a Competitive Inhibitor of CYP17A1 C-17,20-Lyase Activity (Ki = 72 µM), Unlike Progesterone and 17alpha-Hydroxyprogesterone

In human testicular microsomal preparations, 16α-OHP competitively inhibits the C-17-C-20 lyase activity of CYP17A1, a key step in androgen biosynthesis, with an estimated inhibitor constant (Ki) of 72 µM [1]. Progesterone, the parent compound, does not exhibit this specific lyase inhibition. 17α-OHP, conversely, serves as a substrate for this same enzyme rather than an inhibitor. 16α-OHP also non-competitively inhibits 20α-hydroxysteroid dehydrogenase with a Ki of 52.9 µM in the same system, while other testicular enzymes (e.g., Δ5-3β-HSD, 17α-hydroxylase) were unaffected at concentrations up to 0.1 mM [1].

CYP17A1 Inhibition Androgen Biosynthesis Enzyme Kinetics

16alpha-Hydroxyprogesterone Exhibits Weaker Anti-Mineralocorticoid Activity Than Progesterone in Aldosterone-Challenged Models

In adrenalectomized rats, progesterone diminished the sodium-retaining effect of aldosterone without significantly affecting potassium excretion [1]. 16α-Hydroxyprogesterone and 17α-hydroxyprogesterone were both less effective than progesterone in inhibiting the sodium-retaining effect of aldosterone [1]. Specifically, the study concluded that 16α-OHP was a weaker anti-mineralocorticoid agent compared to progesterone under these conditions.

Mineralocorticoid Receptor Electrolyte Homeostasis Steroid Pharmacology

16alpha-Hydroxyprogesterone is a Weak Partial Agonist at PR-B and AR, with Distinct Metabolic Stability vs. 17alpha-Hydroxyprogesterone

Receptor studies show that 16α-OHP, its 5α-reduced metabolite 16OH-DHP4, progesterone, and dihydroprogesterone (DHP4) are weak partial agonists at the androgen receptor (AR) [1]. Additionally, 16α-OHP, 16OH-DHP4, and DHP4 exhibit weak partial agonist activity toward PR-B [1]. Crucially, 16α-OHP is not further metabolized in steroidogenic tissue, unlike 17α-OHP, which is converted to androstenedione and testosterone [2]. This metabolic stability results in accumulation of 16α-OHP in vitro and in vivo, whereas 17α-OHP is rapidly consumed [2].

Steroid Metabolism Androgen Receptor Progesterone Receptor

Validated Research Applications of 16alpha-Hydroxyprogesterone Based on Quantitative Differentiation


Use as a Selective Probe for CYP17A1 C-17,20-Lyase Inhibition in Androgen Biosynthesis Studies

16α-OHP is a validated tool compound for competitively inhibiting the C-17-C-20 lyase activity of CYP17A1 (Ki = 72 µM) without affecting other testicular steroidogenic enzymes at 0.1 mM [1]. This specific inhibition enables researchers to dissect the role of lyase activity in androgen production pathways, distinguishing it from 17α-hydroxylase activity. Unlike 17α-OHP, which is a substrate for lyase, 16α-OHP's inhibitory action allows for controlled modulation of androgen precursor flux in vitro.

Internal Standard or Reference Compound for LC-MS/MS Quantification of Progesterone Metabolites

Owing to its distinct mass (m/z 330.5) and well-defined chromatographic behavior, 16α-OHP is employed as an analytical reference standard for quantifying progesterone metabolites in biological matrices using UHPLC-MS/MS [1]. Its metabolic stability ensures reliable quantification in complex samples from conditions such as congenital adrenal hyperplasia (CAH) or prostate cancer, where 16α-OHP levels are known to be elevated.

Investigational Ligand for Progesterone Receptor Isoform-Specific Signaling Studies

With its quantifiably distinct relative binding affinities for hPR-A (67% of progesterone) and hPR-B (43% of progesterone), 16α-OHP serves as a valuable tool for examining isoform-specific transcriptional outcomes [1]. Researchers can utilize this partial agonist to differentiate PR-A- versus PR-B-mediated gene expression in reproductive tissues, providing a controlled system where full agonism by progesterone is not desired.

Metabolic Stability Standard for In Vitro Steroid Metabolism Assays

The inability of 16α-OHP to undergo further metabolism in steroidogenic tissues, in contrast to the rapid conversion of 17α-OHP to androgens, makes it an ideal internal standard or control for in vitro metabolism assays [1]. Its accumulation can be monitored to assess CYP17A1 16α-hydroxylase activity and the effects of enzyme inhibitors, offering a stable endpoint measurement for high-throughput screening campaigns targeting steroidogenic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16alpha-Hydroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.